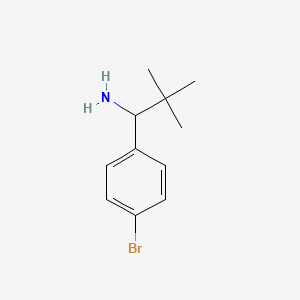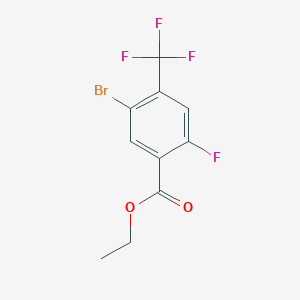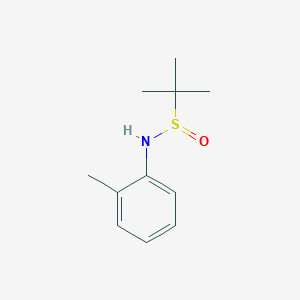![molecular formula C13H8ClFO B12089172 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8ClFO It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a fluorine atom at the 2’ position, and an aldehyde group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the halogenation of biphenyl to introduce the chlorine and fluorine atoms. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.
The introduction of the aldehyde group can be accomplished through formylation reactions. A common approach is the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formylating agent, followed by its reaction with the halogenated biphenyl derivative.
Industrial Production Methods
Industrial production of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures and environmental controls are crucial due to the use of hazardous reagents and the potential for by-product formation.
化学反応の分析
Types of Reactions
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can be compared with other biphenyl derivatives:
4’-Chloro-2’-fluoro-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4’-Chloro-[1,1’-biphenyl]-3-carbaldehyde: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
2’-Fluoro-[1,1’-biphenyl]-3-carbaldehyde: Lacks the chlorine atom, which can influence its chemical behavior and applications.
The unique combination of chlorine, fluorine, and aldehyde functionalities in 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde provides it with distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
分子式 |
C13H8ClFO |
|---|---|
分子量 |
234.65 g/mol |
IUPAC名 |
3-(4-chloro-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H |
InChIキー |
YIHHRFYCJKVGAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)Cl)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)

![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)




![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
